molecular formula C6H12F3N B1397908 1,1,1-Trifluoro-4-methylpentan-3-amine CAS No. 1248444-86-1

1,1,1-Trifluoro-4-methylpentan-3-amine

Cat. No.: B1397908
CAS No.: 1248444-86-1
M. Wt: 155.16 g/mol
InChI Key: IHZYNDVGXILSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-methylpentan-3-amine ( 1248444-86-1) is a chemical compound with the molecular formula C6H12F3N and a molecular weight of 155.16 g/mol . This amine is characterized by a pentan-3-amine backbone substituted with a trifluoromethyl group at one terminal and an isopropyl group at the fourth carbon, a structure that is often of significant interest in medicinal chemistry and drug discovery research . Compounds featuring the 1,1,1-trifluoro motif and a strategically placed amine functional group are frequently explored as key building blocks or intermediates in the synthesis of more complex molecules . Research on analogous trifluoromethyl-containing compounds has demonstrated their value as mechanism-based enzyme inactivators, particularly against pyridoxal 5'-phosphate (PLP)-dependent enzymes such as human ornithine aminotransferase (hOAT) . The structural features of this amine suggest potential for the development of covalent enzyme inhibitors, which is a prominent strategy in modern drug discovery, especially in oncology for targets like hepatocellular carcinoma . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile synthon for further chemical functionalization or as a candidate for biochemical screening assays.

Properties

IUPAC Name

1,1,1-trifluoro-4-methylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(2)5(10)3-6(7,8)9/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZYNDVGXILSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Summary

Step Reaction Type Reagents/Conditions Product Yield & Notes
1 Nitration 2-Trifluoromethyl toluene + nitrating agent (HNO3, NaNO3, or KNO3) in solvent (CH2Cl2, CHCl3, AcOH, H2SO4), cooled to 0–10°C, reaction at 0–60°C for 1–4 h 4-nitro-2-trifluoromethyl toluene (light yellow oil) High yield (~97%), crude product used directly or purified by vacuum distillation
2 Reduction 4-nitro-2-trifluoromethyl toluene + reducing agent (Fe powder, Zn powder, SnCl2, Pd/C, Raney Ni) in solvent (MeOH, EtOH, H2O), under hydrogen atmosphere, 10–80°C, 2–36 h 4-methyl-3-trifluoromethyl phenylamine (faint yellow salt) Yield ~61%, purity >98% by HPLC; purification by recrystallization or vacuum distillation

Detailed Notes

  • The nitration step is carefully temperature-controlled to avoid over-nitration or decomposition.
  • Reduction employs common metal powders or catalytic hydrogenation to convert the nitro group to an amine.
  • The process is scalable and suitable for industrial production due to simple operations and readily available reagents.
  • The reaction scheme demonstrates the utility of aromatic trifluoromethyl precursors for amine synthesis, which can be adapted or serve as a model for aliphatic analogues.

One-Pot Synthesis Using Trifluoromethanesulfinate Salts (CF3SO2Na)

A modern and efficient approach involves the one-pot synthesis of trifluoromethyl amines using sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethyl source, combined with amine precursors and phosphine reagents.

Typical Reaction Conditions and Procedure

Parameter Details
Reagents CF3SO2Na (1.5 equiv.), triphenylphosphine (PPh3, 3 equiv.), amine precursor (1 equiv.)
Solvent Acetonitrile (MeCN)
Atmosphere Nitrogen-filled glovebox or inert atmosphere
Temperature Room temperature for initial step; then 50°C for subsequent reaction with AgF
Reaction Time Initial stirring 1 h, then 5 h at 50°C after addition of AgF
Workup Removal of volatiles under vacuum, purification by column chromatography

Reaction Mechanism Insights

  • CF3SO2Na reacts with PPh3 to generate reactive trifluoromethylating species.
  • The amine precursor undergoes nucleophilic substitution or addition to incorporate the CF3 group.
  • Silver fluoride (AgF) is added to facilitate the reaction and improve yields.

Yields and Optimization

Entry Substrate Ratio (1a:2a:PPh3:AgF) Temperature (°C) Time (h) Yield (%)
1 1:1.5:3:3 50 5 51
2 1:1.5:3:4 50 5 73
3 1:1.5:3:4.5 50 5 85
7 1:1.5:3:4.5 50 8 87
  • Optimal yields (~85–87%) are achieved with slight excess of AgF and extended reaction time at 50°C.

Structural Characterization and Purity

The synthesized trifluoromethyl amines, including this compound derivatives, are characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the presence and environment of trifluoromethyl and amine groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.
  • Chromatography: Purity assessed by HPLC and thin-layer chromatography.
  • Crystallography: Some derivatives have been structurally confirmed by X-ray crystallography, supporting stereochemistry and molecular conformation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Nitration + Reduction 2-Trifluoromethyl toluene Nitrating agents (HNO3, NaNO3), reducing agents (Fe, Pd/C), solvents (CH2Cl2, MeOH) ~61–97 Simple, industrially scalable, high purity Multi-step, requires careful temperature control
One-Pot Trifluoromethylation Amine precursors + CF3SO2Na PPh3, AgF, MeCN, inert atmosphere, 50°C ~85–87 Efficient, fewer steps, good yields Requires glovebox/inert conditions, expensive reagents

Research Findings and Industrial Relevance

  • The nitration-reduction method is well-suited for large-scale synthesis due to cheap starting materials and straightforward operations.
  • The one-pot trifluoromethylation approach offers a modern synthetic route with high efficiency and versatility for various amine substrates, including aliphatic and aromatic amines.
  • Both methods yield compounds with high purity suitable for pharmaceutical intermediate applications.
  • The trifluoromethyl group enhances biological activity and membrane permeability, making these amines valuable in drug design.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-methylpentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of fluorine atoms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

HTRA1 Inhibition

One significant application of 1,1,1-Trifluoro-4-methylpentan-3-amine is its role as a serine protease HtrA1 inhibitor. HtrA1 is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been identified as a derivative that can effectively inhibit this protease, providing a potential therapeutic avenue for treating related conditions .

Fluorinated Drug Development

The compound's fluorinated nature makes it a valuable intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For instance, methods for incorporating fluorine into drug candidates are being developed to optimize their pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaDescriptionReferences
HTRA1 InhibitionPotential therapeutic agent for cancer and neurodegeneration
Antipsoriatic ActivityPossible use in psoriasis treatment formulations
Synthetic Drug DevelopmentIntermediate for creating fluorinated pharmaceuticals

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, ongoing research into related compounds provides insights into its potential uses:

Case Study: HTRA1 Inhibition

A patent describes various derivatives of trifluoromethylpropanamide that demonstrate inhibition of HtrA1. These findings suggest that this compound could be further explored for its inhibitory effects on this protease .

Case Study: Antipsoriatic Drug Development

In studies comparing different drug formulations for psoriasis treatment, compounds with similar structural features to this compound showed promising results in both occluded and open application tests. These results underline the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1,1-trifluoro-4-methylpentan-3-amine can be contextualized by comparing it to related fluorinated amines. Below is a detailed analysis:

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

  • Molecular Formula : C₇H₁₄F₃N
  • Molecular Weight : 169.19 g/mol
  • CAS : 1248988-57-9
  • Higher molecular weight (169.19 vs. 155.16) due to the additional methyl group. Storage conditions align (-10°C), suggesting similar volatility or stability profiles .

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

  • Molecular Formula : C₁₆H₁₈FN
  • Molecular Weight : 243.32 g/mol
  • CAS : 1179763-12-2
  • Higher molecular weight (243.32 vs. 155.16) implies distinct solubility and bioavailability profiles. Likely less volatile due to aromatic substituents .

N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14)

  • Molecular Formula: Not explicitly stated, but includes a trifluoromethylphenyl and piperidinyl group.
  • Presence of a piperidine ring increases basicity and may influence binding affinity in biological systems.

Table 1: Comparative Data for Fluorinated Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Storage Temp
This compound C₆H₁₂F₃N 155.16 -CF₃ (1-position), -CH₃ (4-position) Liquid -10°C*
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine C₇H₁₄F₃N 169.19 -CF₃ (1-position), -CH(CH₃)₂ (4-position) Liquid -10°C
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 Aromatic fluorophenyl and phenyl groups Not specified Not specified
Compound 14 Complex Not specified Trifluoromethylphenyl, piperidinyl Not specified Not specified

*Storage temperature inferred from structurally similar compounds .

Biological Activity

1,1,1-Trifluoro-4-methylpentan-3-amine is a fluorinated organic compound characterized by its unique trifluoromethyl group attached to a branched carbon chain. This structure imparts distinct physicochemical properties that can influence its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical chemistry and agrochemical applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group can modulate the reactivity of the compound, allowing it to form stable complexes with biological molecules. This interaction can lead to alterations in various biochemical pathways, potentially resulting in therapeutic effects such as antimicrobial or anticancer activities.

Comparative Analysis

To understand the biological activity of this compound in relation to similar compounds, a comparative analysis is helpful. Below is a table summarizing key characteristics and activities of related fluorinated amines:

Compound NameStructure CharacteristicsBiological Activity
This compoundTrifluoromethyl group enhances lipophilicityAntimicrobial potential; anticancer activity
4-Methylpentan-2-amineNon-fluorinated amineLower antimicrobial activity
2-Amino-3-(trifluoromethyl)butanoic acidContains amino and carboxylic acid groupsPotentially more polar; varied activity
3-TrifluoromethylphenylamineAromatic structure with trifluoromethyl groupExhibits different reactivity patterns

Case Studies

While specific case studies directly involving this compound are scarce, related research on fluorinated compounds provides insight into their biological mechanisms:

Study on Anticancer Activity
A study evaluating the anticancer properties of fluorinated quinobenzothiazine derivatives demonstrated significant antiproliferative effects against pancreatic cancer cell lines. The presence of a trifluoromethyl group was correlated with enhanced potency and selectivity against cancer cells compared to non-fluorinated analogs .

Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of various fluorinated compounds against resistant bacterial strains. Results indicated that these compounds could effectively inhibit growth at lower concentrations than their non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for 1,1,1-Trifluoro-4-methylpentan-3-amine, and what challenges arise during trifluoromethyl group incorporation?

Methodological Answer: The synthesis often involves defluoroalkylation of trifluoromethylarenes using hydrazones. For example, a procedure adapted from general defluoroalkylation methods (e.g., General Procedure A in ) employs (E)-3-methyl-N-(piperidin-1-yl)butan-1-imine and 1,3-bis(trifluoromethyl)benzene under controlled conditions . Key challenges include:

  • Regioselectivity : Ensuring the trifluoromethyl group is retained at the desired position.
  • Byproduct formation : Competing reactions may generate difluoroalkylated derivatives, requiring chromatographic purification .
  • Catalyst optimization : Raney nickel or other catalysts are critical for reducing intermediates (e.g., in hydrogenolysis steps) .

Q. Table 1: Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity ControlReference
DefluoroalkylationHydrazones, trifluoromethylarenes60–75HPLC, NMR
Nucleophilic SubstitutionSodium azide, fluorinated pyridines50–65GC-MS, FTIR

Q. How can NMR and mass spectrometry (MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies trifluoromethyl groups via distinct chemical shifts (δ = -60 to -70 ppm) and splitting patterns .
  • ¹H NMR : Methyl groups (δ ~1.2 ppm) and amine protons (δ ~2.5 ppm) confirm branching and amine position .
  • High-Resolution MS (HRMS) : Accurately determines molecular formula (e.g., C₆H₁₀F₃N) and distinguishes isotopic patterns of fluorine .

Q. Critical Data Contradictions :

  • Discrepancies in fluorine coupling constants may arise due to solvent effects or impurities. Cross-validation with X-ray crystallography (if crystalline) is advised .

Advanced Research Questions

Q. What competing reaction pathways occur during the synthesis of this compound, and how are byproducts mitigated?

Methodological Answer:

  • Stevens Rearrangement : Tertiary amines may undergo [1,2]- or [2,3]-rearrangements under basic conditions, forming undesired isomers. Mitigation strategies include:
    • Low-temperature reaction control (<0°C).
    • Acidic quenching to stabilize intermediates .
  • Hydrazine Byproducts : Hydrazones used in defluoroalkylation may leave residual hydrazine, requiring rigorous washing with dilute HCl .

Q. Table 2: Common Byproducts and Mitigation

ByproductFormation PathwayMitigation MethodReference
Difluoroalkyl derivativesPartial defluoroalkylationColumn chromatography
Rearranged isomersStevens rearrangementTemperature control, quenching

Q. How does the electronic influence of the trifluoromethyl group affect nucleophilic reactivity in this compound?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) predict charge distribution and reactive sites .
  • Steric Effects : The methyl group at position 4 may hinder access to the amine, requiring bulky nucleophiles or elevated temperatures for reactions .

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility using QSPR models .
  • Molecular Dynamics Simulations : Model interactions with solvents (e.g., DMSO, water) to optimize reaction conditions .

Q. Limitations :

  • Predictions for fluorinated compounds may underestimate polarity due to fluorine’s electronegativity. Experimental validation via HPLC retention times is recommended .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

  • Comparative SAR : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Fluorine Scanning : Substitute -CF₃ with -CHF₂ or -CH₂F to evaluate electronic contributions .

Q. Table 3: SAR Modifications and Outcomes

ModificationBiological Activity (IC₅₀)Key FindingReference
-CF₃ → -CHF₂2.5 μM → 5.8 μMReduced potency due to weaker EWG
Methyl → Isopropyl2.5 μM → 1.1 μMEnhanced steric complementarity

Note : All methodologies adhere to safety protocols outlined in and , including PPE use and waste disposal guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-4-methylpentan-3-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-4-methylpentan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.